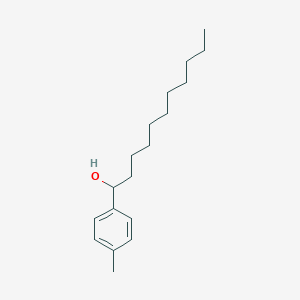
1-(4-Methylphenyl)undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)undecan-1-OL is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the terminal carbon of an undecane chain, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)undecan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, 1-(4-Methylphenyl)undecanal, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process is conducted under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)undecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(4-Methylphenyl)undecanoic acid.
Reduction: 1-(4-Methylphenyl)undecane.
Substitution: 1-(4-Methylphenyl)undecyl chloride.
Scientific Research Applications
1-(4-Methylphenyl)undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)undecan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic undecane chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Methylphenyl)undecan-1-OL can be compared with other similar compounds, such as:
1-Undecanol: A fatty alcohol with a similar undecane chain but lacking the 4-methylphenyl substitution.
1-(4-Methylphenyl)decan-1-OL: A compound with a shorter decane chain but similar 4-methylphenyl substitution.
1-(4-Methylphenyl)dodecan-1-OL: A compound with a longer dodecane chain and similar 4-methylphenyl substitution.
Uniqueness: The presence of the 4-methylphenyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets
Properties
CAS No. |
62425-18-7 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)undecan-1-ol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-18(19)17-14-12-16(2)13-15-17/h12-15,18-19H,3-11H2,1-2H3 |
InChI Key |
BCJQKKPXLJALCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


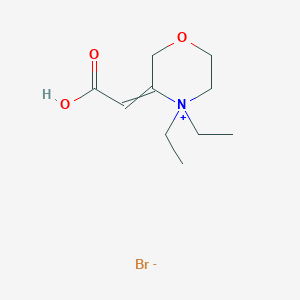
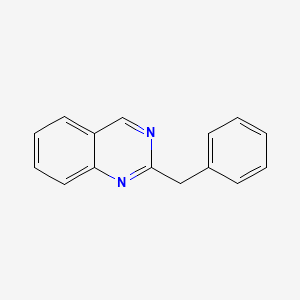
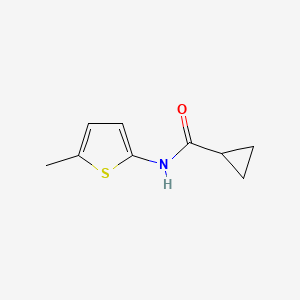
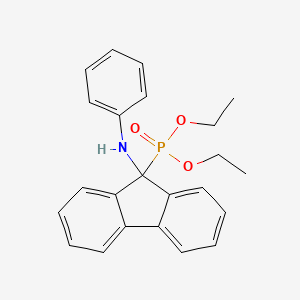
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
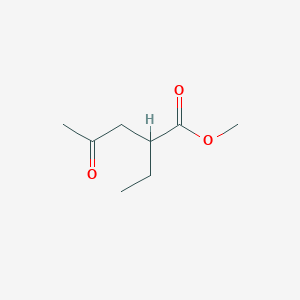
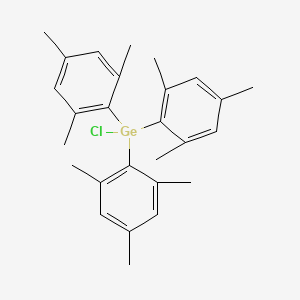
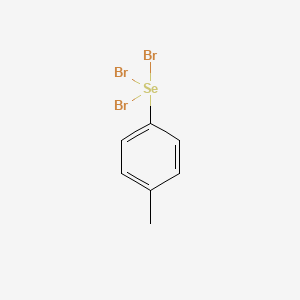
![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
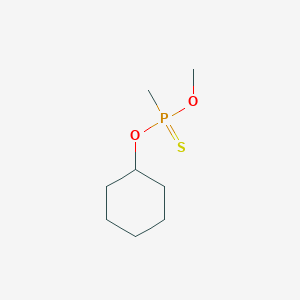
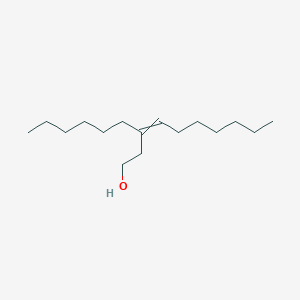
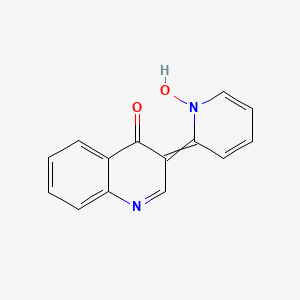
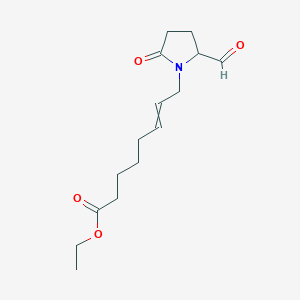
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
